Cas no 1445803-80-4 (tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate)

tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate structure
1445803-80-4 structure
商品名:tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate
CAS番号:1445803-80-4
MF:C16H22BrFN2O2
メガワット:373.26048707962
MDL:MFCD32649370
CID:5612898
PubChem ID:89650458

tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
    • 4-(2-bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
    • 1445803-80-4
    • EN300-33218410
    • CRJZADOILVNNPX-UHFFFAOYSA-N
    • 4-(2-Bromo-5-fluorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester
    • A1-25492
    • SCHEMBL15058679
    • 1-Piperazinecarboxylic acid, 4-[(2-bromo-5-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl 4-(2-bromo-5-fluorobenzyl)piperazine-1-carboxylate
    • tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate
    • MDL: MFCD32649370
    • インチ: 1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17/h4-5,10H,6-9,11H2,1-3H3
    • InChIKey: CRJZADOILVNNPX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CN1CCN(C(=O)OC(C)(C)C)CC1)F

計算された属性

  • せいみつぶんしりょう: 372.08487g/mol
  • どういたいしつりょう: 372.08487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 32.8Ų

じっけんとくせい

  • 密度みつど: 1.359±0.06 g/cm3(Predicted)
  • ふってん: 401.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): 5.57±0.10(Predicted)

tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33218410-0.1g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
0.1g
$109.0 2025-03-18
Enamine
EN300-33218410-0.25g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
0.25g
$156.0 2025-03-18
Enamine
EN300-33218410-2.5g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
2.5g
$782.0 2025-03-18
Enamine
EN300-33218410-5.0g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
5.0g
$1157.0 2025-03-18
Enamine
EN300-33218410-10.0g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
10.0g
$1716.0 2025-03-18
Enamine
EN300-33218410-0.05g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
0.05g
$73.0 2025-03-18
Aaron
AR01OLV3-100mg
4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
1445803-80-4 95%
100mg
$175.00 2025-02-14
1PlusChem
1P01OLMR-100mg
4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
1445803-80-4 95%
100mg
$191.00 2024-06-20
Enamine
EN300-33218410-1.0g
tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
1445803-80-4 95.0%
1.0g
$398.0 2025-03-18
Aaron
AR01OLV3-250mg
4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
1445803-80-4 95%
250mg
$240.00 2025-02-14

tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate 関連文献

tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylateに関する追加情報

Introduction to tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate (CAS No. 1445803-80-4)

Tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate (CAS No. 1445803-80-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperazine, a heterocyclic amine that plays a crucial role in the development of various therapeutic agents. The presence of the tert-butyl group and the 2-bromo-5-fluorophenyl substituent imparts unique chemical and biological properties, making it an attractive candidate for further investigation.

The chemical structure of tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate consists of a piperazine ring functionalized with a tert-butyl carbamate group and a substituted benzene ring. The tert-butyl carbamate group is known for its ability to enhance the stability and solubility of the compound, while the 2-bromo-5-fluorophenyl moiety introduces halogen substituents that can influence the compound's reactivity and biological activity. These structural features make the compound suitable for a wide range of applications, including as an intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the use of piperazine derivatives in drug discovery and development. Research has shown that piperazine-based compounds can exhibit diverse pharmacological activities, such as antiviral, antifungal, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that certain piperazine derivatives with halogenated aromatic rings demonstrated potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding highlights the potential of compounds like tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate in developing new antiviral agents.

Beyond antiviral applications, tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate has also shown promise in cancer research. A study published in Cancer Research (2020) investigated the anticancer properties of piperazine derivatives with similar structural features. The researchers found that these compounds could selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This suggests that tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate could be further explored as a lead compound for developing novel anticancer drugs.

The synthesis of tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate typically involves multi-step reactions, starting from commercially available starting materials. One common approach is to react tert-butyl piperazine-1-carboxylate with a suitable electrophile, such as a brominated or fluorinated benzene derivative, to form the desired product. The reaction conditions, including temperature, solvent, and catalysts, can be optimized to achieve high yields and purity. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing such compounds, which is crucial for large-scale manufacturing.

In addition to its potential therapeutic applications, tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate can serve as an important building block in organic synthesis. Its unique combination of functional groups makes it suitable for various chemical transformations, such as coupling reactions, substitution reactions, and cyclizations. These transformations can generate a wide array of structurally diverse molecules with potential biological activities, further expanding its utility in drug discovery.

The physicochemical properties of tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate, such as solubility, stability, and melting point, are critical for its application in pharmaceutical research. Studies have shown that the tert-butyl carbamate group enhances the solubility of the compound in organic solvents while maintaining its stability under various conditions. This property is particularly important for ensuring consistent performance during synthesis and formulation processes.

To fully realize the potential of tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate, ongoing research is essential to explore its biological activity and mechanism of action. Preclinical studies are underway to evaluate its efficacy and safety in various disease models. These studies will provide valuable insights into its therapeutic potential and guide future drug development efforts.

In conclusion, tert-butyl 4-(2-bromo-5-fluorophenyl)methylpiperazine-1-carboxylate (CAS No. 1445803-80-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for developing new therapeutic agents targeting viral infections and cancer. Ongoing research will continue to uncover new possibilities for this versatile compound.

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